molecular formula C17H22F2N4O3 B5291225 N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B5291225
M. Wt: 368.4 g/mol
InChI Key: CLFFEZHQGQNXHP-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DAA-1106, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is involved in a wide range of cellular functions. The activation of the sigma-1 receptor by this compound has been found to modulate various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. The activation of these pathways leads to the downstream effects of this compound, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. In addition, this compound has been found to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments is its selective activation of the sigma-1 receptor, which allows for the specific modulation of downstream signaling pathways. Another advantage is its wide range of biological activities, which make it a versatile compound for studying various disease models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One direction is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the study of this compound in combination with other compounds to enhance its therapeutic effects. Finally, the study of this compound in human clinical trials is an important future direction for determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 2,3-difluorobenzylamine with ethyl chloroacetate to form the intermediate ethyl 2-(2,3-difluorobenzylamino)acetate. This intermediate is then reacted with N-acetyl ethylenediamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This compound has been studied in various animal models of disease, including multiple sclerosis, Alzheimer's disease, and neuropathic pain.

Properties

IUPAC Name

N-(2-acetamidoethyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O3/c1-11(24)20-5-6-21-15(25)9-14-17(26)22-7-8-23(14)10-12-3-2-4-13(18)16(12)19/h2-4,14H,5-10H2,1H3,(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFEZHQGQNXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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